
(2-Bromo-3-methylphenyl)methanamine hydrochloride
Descripción general
Descripción
“(2-Bromo-3-methylphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1798017-37-4 . It has a molecular weight of 236.54 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “(2-bromo-3-methylphenyl)methanamine hydrochloride” and its InChI code is "1S/C8H10BrN.ClH/c1-6-3-2-4-7(5-10)8(6)9;/h2-4H,5,10H2,1H3;1H" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “(2-Bromo-3-methylphenyl)methanamine hydrochloride” has a molecular weight of 236.54 . It is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
A significant application of this compound is in the synthesis of heterocyclic compounds. For instance, Kobayashi et al. (2013) demonstrated the use of (2-bromophenyl)methanamine in synthesizing 2,3-dihydro-1H-isoindole-1-thiones, highlighting its utility in constructing complex molecular architectures with potential applications in pharmaceuticals and materials science (K. Kobayashi, Y. Yokoi, T. Nakahara, N. Matsumoto, 2013).
Photocytotoxicity Studies
In the field of medicinal chemistry, research by Basu et al. (2014) on iron(III) catecholates reveals the photocytotoxic properties of compounds derived from (2-bromophenyl)methanamine. These complexes show potential in photodynamic therapy, demonstrating the ability to generate reactive oxygen species under red light illumination and exhibiting significant cytotoxicity against various cancer cell lines (Uttara Basu, Ila Pant, I. Khan, A. Hussain, P. Kondaiah, A. Chakravarty, 2014).
Catalysis and Organic Transformations
Research into catalytic processes has also been a focus, with studies such as those by Nájera et al. (2004), exploring the use of (2-bromophenyl)methanamine derivatives in Suzuki–Miyaura and related cross-couplings in aqueous solvents. These findings highlight the role of these compounds in facilitating environmentally friendly synthesis of biaryls and heterobiaryls, which are important building blocks in the pharmaceutical industry (C. Nájera, J. Gil-Moltó, S. Karlström, 2004).
Synthesis of Quinazolines
Furthermore, the work by Omar et al. (2014) on the synthesis of 2-substituted quinazolines using 1-(2-halophenyl)methanamines in a CuI-catalyzed domino reaction underscores the versatility of these compounds in organic synthesis. This process is noteworthy for its efficiency in constructing quinazoline derivatives, which are of significant interest due to their biological activities (Mohamed A. Omar, J. Conrad, U. Beifuss, 2014).
Safety And Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards, such as skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
(2-bromo-3-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6-3-2-4-7(5-10)8(6)9;/h2-4H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRSMPWFFSEIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-3-methylphenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



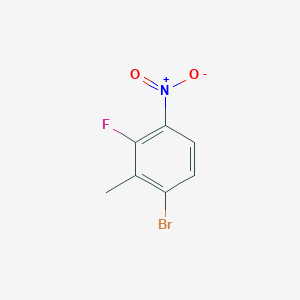

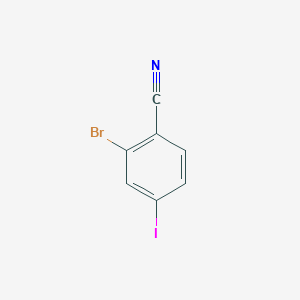
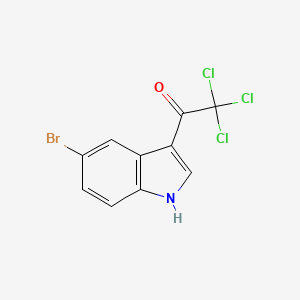


![tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1379550.png)
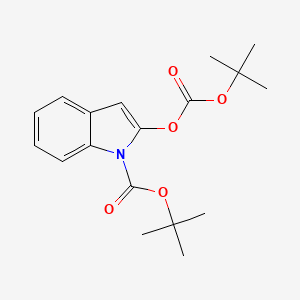
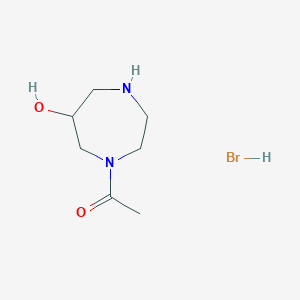
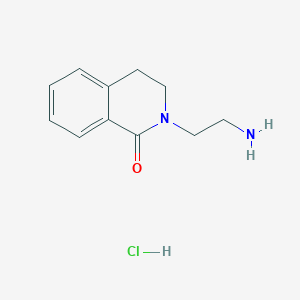
![4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1379557.png)

![Octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B1379560.png)
![6-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1379561.png)